molecular formula C27H24O4 B11152736 5-[2-(biphenyl-4-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one

5-[2-(biphenyl-4-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B11152736
M. Wt: 412.5 g/mol
InChI Key: YDNPDCRIURLVQV-UHFFFAOYSA-N
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Description

5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl group, a chromenone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the biphenyl group and the chromenone core. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to form the biphenyl group by coupling an aryl halide with a boronic acid in the presence of a palladium catalyst . The chromenone core can be synthesized through a series of condensation reactions involving appropriate starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The biphenyl and chromenone moieties can interact with various enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its combination of biphenyl and chromenone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

7-methyl-5-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C27H24O4/c1-3-7-22-16-26(29)31-25-15-18(2)14-24(27(22)25)30-17-23(28)21-12-10-20(11-13-21)19-8-5-4-6-9-19/h4-6,8-16H,3,7,17H2,1-2H3

InChI Key

YDNPDCRIURLVQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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